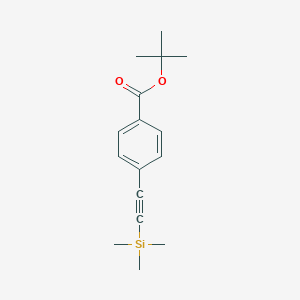

tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(2-trimethylsilylethynyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O2Si/c1-16(2,3)18-15(17)14-9-7-13(8-10-14)11-12-19(4,5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYVQNMVOJPPLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80553403 | |

| Record name | tert-Butyl 4-[(trimethylsilyl)ethynyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111291-96-4 | |

| Record name | tert-Butyl 4-[(trimethylsilyl)ethynyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate: Synthesis, Properties, and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the demand for versatile molecular building blocks is insatiable. tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate, hereafter referred to as TBTB, has emerged as a cornerstone scaffold for the construction of complex molecular architectures. Its utility lies in its bifunctional nature: a sterically hindered ester at one end and a protected terminal alkyne at the other. This unique arrangement allows for sequential and orthogonal chemical modifications, making it an invaluable tool for creating rigid, linear linkers in drug candidates, functional polymers, and molecular probes.

The trimethylsilyl (TMS) group serves as a robust yet readily cleavable protecting group for the terminal alkyne, preventing unwanted side reactions such as self-coupling (Glaser coupling) while being stable to a wide range of reaction conditions.[1][2] Concurrently, the tert-butyl ester provides steric protection to the carboxylic acid, rendering it stable to many nucleophilic and basic conditions.[3][4] The ability to selectively deprotect either terminus grants chemists precise control over synthetic strategy. This guide provides a comprehensive overview of TBTB, from its synthesis and characterization to its strategic application in multi-step organic synthesis.

Physicochemical Properties and Characterization

TBTB is typically a yellow to brown solid at room temperature. A thorough understanding of its physical and chemical properties is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 111291-96-4 | |

| Molecular Formula | C16H22O2Si | [5] |

| Molecular Weight | 274.43 g/mol | [5] |

| Appearance | Yellow to Brown Solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | Room Temperature |

Spectroscopic Characterization

Confirmation of the structure and purity of TBTB is typically achieved through standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy is expected to show characteristic signals for the aromatic protons (two doublets in the ~7.4-8.0 ppm range), the tert-butyl group (a singlet at ~1.6 ppm integrating to 9H), and the trimethylsilyl group (a singlet at ~0.25 ppm integrating to 9H).

-

¹³C NMR will show distinct signals for the carbonyl carbon of the ester, the quaternary carbons of the tert-butyl and silyl groups, the aromatic carbons, and the two sp-hybridized alkyne carbons.

-

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak [M]+ expected at m/z = 274.43.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretch of the ester group (around 1715 cm⁻¹), the C≡C stretch of the alkyne (around 2160 cm⁻¹), and the Si-C vibrations (around 1250 and 840 cm⁻¹).

Synthesis and Mechanism

The most prevalent and efficient method for synthesizing TBTB is the Sonogashira cross-coupling reaction.[6][7] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide.[8][9] For TBTB, the reaction involves coupling tert-butyl 4-iodobenzoate with ethynyltrimethylsilane.

Reaction Scheme: tert-Butyl 4-iodobenzoate + Ethynyltrimethylsilane → this compound

The reaction is catalyzed by a palladium(0) complex and a copper(I) co-catalyst, typically in the presence of an amine base like triethylamine, which also serves as the solvent.[6][8][10]

The Sonogashira Catalytic Cycle

The mechanism of the Sonogashira coupling is a well-studied process involving two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][9]

-

Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (tert-butyl 4-iodobenzoate) to form a Pd(II) complex. This is often the rate-limiting step.[6]

-

Transmetalation: The Pd(II) complex reacts with a copper(I) acetylide species (formed in the copper cycle) to exchange the halide for the acetylide group.

-

Reductive Elimination: The resulting Pd(II)-alkynyl complex undergoes reductive elimination to form the final product (TBTB) and regenerate the Pd(0) catalyst.[10]

-

-

Copper Cycle:

-

Acid-Base Reaction: The amine base deprotonates the terminal alkyne (ethynyltrimethylsilane), forming an acetylide anion.

-

Copper Acetylide Formation: The copper(I) salt reacts with the acetylide anion to form a copper(I) acetylide intermediate. This species is crucial for the transmetalation step with the palladium complex.[7]

-

Caption: A simplified diagram of the interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Detailed Experimental Protocol: Synthesis of TBTB

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add tert-butyl 4-iodobenzoate (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv.), and copper(I) iodide (0.04 equiv.).

-

Reagent Addition: Add anhydrous triethylamine (Et₃N) to the flask via syringe to dissolve the solids. To this stirred solution, add ethynyltrimethylsilane (1.2 equiv.) dropwise.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aryl iodide is consumed.

-

Workup: After cooling to room temperature, remove the triethylamine under reduced pressure. Dilute the residue with diethyl ether or ethyl acetate and wash sequentially with water, saturated aqueous ammonium chloride, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.[11] The crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield TBTB as a solid.

Key Reactions and Synthetic Utility

The strategic value of TBTB lies in the orthogonal deprotection of its two functional ends. This allows for its incorporation into complex molecules in a controlled, stepwise manner.

Caption: Orthogonal deprotection strategies for TBTB enabling selective functionalization at either the alkyne or ester terminus.

Deprotection of the Trimethylsilyl (TMS) Group

The TMS group can be selectively removed under mild conditions to reveal the terminal alkyne, which is a versatile handle for subsequent transformations like Sonogashira couplings, Glaser couplings, or copper(I)-catalyzed azide-alkyne cycloadditions ("Click Chemistry").

Common Deprotection Methods:

| Reagent System | Conditions | Mechanistic Insight |

| Potassium Carbonate (K₂CO₃) | Methanol (MeOH), Room Temp | A mild base-catalyzed methanolysis of the Si-C bond. It is cost-effective and suitable for many substrates.[12][13] |

| Tetrabutylammonium Fluoride (TBAF) | THF, 0 °C to Room Temp | Fluoride ions have a very high affinity for silicon, forming a strong Si-F bond and facilitating cleavage of the Si-C bond. This is a very common and efficient method.[2][13] |

Protocol: TMS Deprotection with K₂CO₃

-

Dissolve TBTB (1.0 equiv.) in methanol.

-

Add a catalytic amount of potassium carbonate (e.g., 0.1-0.2 equiv.).

-

Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.[12]

-

Once complete, concentrate the mixture in vacuo.

-

Redissolve the residue in an organic solvent (e.g., ether), wash with water to remove salts, dry the organic layer, and evaporate the solvent to yield tert-butyl 4-ethynylbenzoate.

Deprotection of the tert-Butyl Ester

The tert-butyl ester is robust against bases and mild acids but can be efficiently cleaved under strong acidic conditions to yield the corresponding carboxylic acid. This is often done using trifluoroacetic acid (TFA).[3][14]

Mechanism: The deprotection proceeds via an acid-catalyzed elimination mechanism.[15] The ester's carbonyl oxygen is protonated by TFA, making the ester a better leaving group. The C-O bond cleaves to form a stable tert-butyl carbocation and the carboxylic acid. The carbocation is then deprotonated to form gaseous isobutylene, which drives the reaction to completion.[16]

Protocol: tert-Butyl Ester Deprotection with TFA

-

Dissolve TBTB (1.0 equiv.) in a dry solvent like dichloromethane (DCM).

-

Cool the solution in an ice bath (0 °C).

-

Add trifluoroacetic acid (TFA) dropwise, typically in a 1:1 to 1:4 ratio of DCM:TFA.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours until TLC indicates full conversion.

-

Remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can help remove final traces of TFA) to yield 4-((trimethylsilyl)ethynyl)benzoic acid.

Applications in Drug Discovery and Materials Science

The rigid, linear nature of the phenyl-alkyne scaffold derived from TBTB is highly desirable in several fields.

-

Medicinal Chemistry: TBTB is a precursor to linkers used in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The rigid spacer helps to control the distance and orientation between two molecular entities, which is critical for biological activity. The resulting 4-ethynylbenzoic acid can be coupled to amines on proteins or other molecules.

-

Materials Science: The compound is used in the synthesis of conjugated polymers and molecular wires.[17] The ethynylbenzoate core can be polymerized or incorporated into larger π-conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its derivatives have also been explored for the synthesis of liquid crystals.[18]

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for specific hazard information, which may include warnings for ingestion (H302).

Conclusion

This compound is a powerful and versatile bifunctional building block. Its value is derived from the orthogonal stability of the tert-butyl ester and the TMS-protected alkyne, which allows for precise, sequential synthetic transformations. Through well-established protocols such as the Sonogashira coupling for its synthesis and selective deprotection strategies, researchers can readily access either a terminal alkyne or a carboxylic acid for further elaboration. This strategic flexibility has cemented its role as an essential component in the synthetic chemist's toolbox for developing novel pharmaceuticals, advanced materials, and complex molecular systems.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound [cymitquimica.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. rsc.org [rsc.org]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 14. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ester Deprotection - Wordpress [reagents.acsgcipr.org]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. Methyl 4-(trimethylsilylethynyl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate: Synthesis, Properties, and Applications

Introduction

In the landscape of modern organic synthesis, precision and versatility are paramount. Molecules that serve as adaptable building blocks are the cornerstone of innovation in drug discovery, materials science, and beyond. One such molecule of significant interest is tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate . This compound elegantly combines the steric bulk of a tert-butyl group, the synthetic versatility of a trimethylsilyl-protected alkyne, and the reactive potential of a benzoate ester. This guide provides an in-depth technical overview of its chemical structure, properties, a detailed protocol for its synthesis via the Sonogashira coupling reaction, and its applications, particularly in the synthesis of liquid crystals and as a potential linker for metal-organic frameworks (MOFs).

Chemical Structure and Properties

The structure of this compound, with the CAS Number 111291-96-4, is characterized by a central benzene ring substituted at the 1 and 4 positions.[1] One end of the molecule features a tert-butyl ester group, which not only influences the molecule's solubility and crystallinity but also can be hydrolyzed to the corresponding carboxylic acid for further functionalization. The other end is adorned with a trimethylsilyl (TMS) protected ethynyl group. The TMS group is a crucial feature, as it prevents the terminal alkyne from undergoing unwanted side reactions, yet it can be selectively removed under mild conditions to liberate the reactive terminal alkyne.[2][3]

Molecular Formula: C₁₆H₂₂O₂Si[1]

Molecular Weight: 274.43 g/mol [1]

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Physical Form | Yellow to Brown Solid | |

| Storage Temperature | Room temperature | |

| Purity | Typically ≥95% | |

| Boiling Point | Not readily available. Related compound methyl 4-tert-butyl benzoate has a boiling point of 122-124 °C at 9.00 mm Hg. | [4] |

| Melting Point | Not explicitly reported. The related compound tert-butyl 4-ethynylbenzoate is a solid. | [5] |

| Solubility | Expected to be soluble in common organic solvents like THF, diethyl ether, and ethyl acetate. Slightly soluble in water. | [6] |

Spectroscopic Characterization

The structural integrity of this compound is typically confirmed through a combination of spectroscopic techniques. While a specific, unified spectrum for this exact compound is not publicly available, the expected spectral features can be reliably predicted based on data from closely related analogs and the known chemical shifts of its constituent functional groups.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the tert-butyl protons, and the trimethylsilyl protons. The aromatic protons would appear as two doublets in the aromatic region (typically δ 7.5-8.0 ppm). The nine protons of the tert-butyl group will present as a sharp singlet around δ 1.6 ppm, and the nine protons of the trimethylsilyl group will also appear as a sharp singlet, but further upfield, around δ 0.25 ppm.[2][7]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would provide evidence for all 16 carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ester (around δ 165 ppm), the quaternary carbons of the benzene ring and the tert-butyl group, the two distinct carbons of the alkyne (typically in the δ 90-105 ppm range), and the methyl carbons of the tert-butyl and trimethylsilyl groups.[2][3]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would display characteristic absorption bands for the key functional groups. A strong carbonyl (C=O) stretch for the ester would be observed around 1710-1730 cm⁻¹. The C≡C triple bond stretch would appear in the region of 2150-2160 cm⁻¹. The Si-C bond of the trimethylsilyl group typically shows a characteristic absorption around 1250 cm⁻¹.[8]

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 274.4. A characteristic fragmentation pattern for TMS-containing compounds is the loss of a methyl group to give a strong [M-15]⁺ peak.[9][10]

Synthesis via Sonogashira Coupling

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[11][12] This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[11]

The synthesis of this compound involves the coupling of tert-butyl 4-iodobenzoate with trimethylsilylacetylene. The iodine atom on the benzoate derivative makes it a highly reactive substrate for this transformation.

Experimental Protocol

This protocol outlines a general procedure for the Sonogashira coupling to synthesize this compound.

Materials:

-

tert-Butyl 4-iodobenzoate (1.0 equiv)

-

Trimethylsilylacetylene (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)

-

Copper(I) iodide (CuI) (0.04 equiv)

-

Triethylamine (TEA) (3.0 equiv), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add tert-butyl 4-iodobenzoate, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to ensure anaerobic conditions.

-

Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous THF via syringe, followed by anhydrous triethylamine. Stir the mixture at room temperature for 10 minutes.

-

Alkyne Addition: Add trimethylsilylacetylene dropwise to the stirred reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting aryl iodide is consumed (typically 2-4 hours).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous ammonium chloride solution (to remove the copper catalyst) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.[11][12]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis

The unique trifunctional nature of this compound makes it a valuable intermediate in several areas of chemical synthesis.

Precursor for Liquid Crystals

A significant application of this compound is in the synthesis of calamitic (rod-shaped) liquid crystals.[13][14][15] The rigid phenyl-alkyne core provides the necessary structural anisotropy, a key requirement for liquid crystalline behavior. The synthetic strategy typically involves:

-

Sonogashira Coupling: Synthesis of the core structure, this compound.

-

Deprotection: Mild and selective removal of the TMS group using reagents like potassium carbonate in methanol or a fluoride source (e.g., TBAF) to yield the terminal alkyne, tert-butyl 4-ethynylbenzoate.[2][3]

-

Further Elongation: The newly exposed terminal alkyne can then undergo a second Sonogashira coupling with a different aryl halide to create a more extended, rigid molecular structure.

-

Terminal Group Modification: The tert-butyl ester can be hydrolyzed to the carboxylic acid, which can then be esterified with various alcohol-containing mesogenic units to fine-tune the liquid crystalline properties.[13]

The bulky tert-butyl group can influence the mesomorphic properties by disrupting crystal packing, which can lead to lower melting points and affect the stability and temperature range of the nematic and smectic phases.[16]

Linkers for Metal-Organic Frameworks (MOFs)

The deprotected form of this compound, tert-butyl 4-ethynylbenzoate, followed by hydrolysis of the ester to 4-ethynylbenzoic acid, can serve as a linker in the synthesis of metal-organic frameworks (MOFs).[7] MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis.[17] The rigid, linear geometry of the 4-ethynylbenzoate linker is ideal for constructing well-defined, porous network structures. The alkyne functionality within the framework can also be a site for post-synthetic modification, allowing for the tuning of the MOF's properties.[17]

Conclusion

This compound is a strategically designed molecule that offers a wealth of synthetic possibilities. Its robust synthesis via the Sonogashira coupling, coupled with the orthogonal reactivity of its functional groups, makes it a valuable building block for researchers in materials science and medicinal chemistry. The ability to selectively deprotect the alkyne and hydrolyze the ester provides a clear and controlled pathway for the construction of complex molecular architectures, from advanced liquid crystalline materials to functional metal-organic frameworks. As the demand for novel materials with tailored properties continues to grow, the utility of such versatile synthetic intermediates is set to expand even further.

References

- Wiley-VCH. (n.d.). Supporting Information.

- The Royal Society of Chemistry. (n.d.). Supporting information.

- Srinivasa, H. T., et al. (2014). 4-[2-(Trimethylsilyl)ethynyl]benzoates: Synthesis and evaluation for mesomorphic properties of some novel calamitic molecules. CORE.

- ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.

-

Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Retrieved from [Link].

- The Royal Society of Chemistry. (n.d.).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).

- The Good Scents Company. (n.d.).

- Pendidikan Kimia. (n.d.).

- Benchchem. (n.d.).

- Chemsrc. (2025, August 25).

- ChemicalBook. (n.d.).

- Sigma-Aldrich. (n.d.). TERT-BUTYL 4-((TRIMETHYLSILYL)ETHYNYL)

- National Center for Biotechnology Information. (n.d.). Methyl 4-(trimethylsilylethynyl)

- ResearchGate. (2025, August 6). 4-[2-(Trimethylsilyl)ethynyl]benzoates: Synthesis and evaluation for mesomorphic properties of some novel calamitic molecules | Request PDF.

- National Institute of Standards and Technology. (n.d.).

- AA Blocks. (n.d.). 111291-96-4 | MFCD18206171 | tert-Butyl 4-((trimethylsilyl)ethynyl)

- Benchchem. (n.d.).

- PubMed. (n.d.).

- Vinati Organics. (n.d.).

- Benchchem. (n.d.).

- Benchchem. (n.d.). Application Notes and Protocols: Sonogashira Coupling for the Synthesis of 6-Ethynylcinnoline.

- SciELO. (2014, July 15). Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene.

- National Center for Biotechnology Information. (n.d.).

- ResearchGate. (2016, September 3). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?.

- The Royal Society of Chemistry. (n.d.). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions.

- ResearchGate. (n.d.). FT-IR spectrum of 4-[4'-cyanophenoxy-carbonyl-phenyl-4-(trimethylsilyl)

- ChemicalBook. (n.d.). 4-tert-Butylbenzoic acid(98-73-7) 13C NMR spectrum.

- National Center for Biotechnology Information. (n.d.). Ethyl 4-((trimethylsilyl)ethynyl)benzoate | C14H18O2Si | CID 10729134. PubChem.

- ResearchGate. (2025, August 6). Liquid/Single Crystal Structure Analysis: Synthesis and Characterization of a Trimethylsilyl Derived Rod Shaped Mesogen.

- Royal Society of Chemistry. (2009, March 16). Industrial applications of metal–organic frameworks. Chemical Society Reviews.

- Thieme. (n.d.).

- National Center for Biotechnology Information. (n.d.). GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS)

- PubMed Central. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- Benchchem. (n.d.). Application Notes and Protocols for Liquid Crystal Synthesis Using Ethyl 4-(4-oxocyclohexyl)

- PubMed. (2017, April 18).

- ResearchGate. (2025, August 6). Applications of Metal Organic Frameworks (MOFs) in Wound Healing and Tuberculosis (TB)

- SpringerLink. (n.d.). Synthesis and application of Al trimesate-based metal-organic framework: a critical review.

- ResearchGate. (2023, April 19). (PDF) GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS)

Sources

- 1. aablocks.com [aablocks.com]

- 2. rsc.org [rsc.org]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]

- 4. methyl 4-tert-butyl benzoate, 26537-19-9 [thegoodscentscompany.com]

- 5. tert-butyl 4-ethynylbenzoate | CAS#:111291-97-5 | Chemsrc [chemsrc.com]

- 6. Methyl 4-Tertiary Butyl Benzoate (PTBMB) - CAS 26537-19-9 | Vinati Organics [vinatiorganics.com]

- 7. Methyl 4-(trimethylsilylethynyl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-tert-Butylphenol, TMS derivative [webbook.nist.gov]

- 10. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Postsynthetic Tuning of Metal-Organic Frameworks for Targeted Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate (CAS Number: 111291-96-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate, identified by CAS number 111291-96-4, is a bifunctional molecule that serves as a valuable building block in medicinal chemistry and materials science. Its structure incorporates a protected alkyne in the form of a trimethylsilyl (TMS) group and a carboxylic acid protected as a tert-butyl ester. This arrangement allows for selective chemical transformations, making it a versatile intermediate in the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of a robust synthetic route to this compound and the analytical techniques required for its thorough characterization, ensuring its suitability for further applications in drug discovery and development.

Chemical Properties and Structure

| Property | Value |

| CAS Number | 111291-96-4 |

| Molecular Formula | C16H22O2Si |

| Molecular Weight | 274.43 g/mol [1] |

| IUPAC Name | This compound |

| SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)C#C(C)C[1] |

Molecular Structure:

Caption: 2D structure of this compound.

Synthesis

The most efficient and widely employed method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Reaction Scheme

Caption: Sonogashira coupling for the synthesis of the target compound.

Experimental Protocol

This protocol is a self-validating system, where successful execution relies on careful adherence to anhydrous and oxygen-free conditions, with in-process checks ensuring reaction completion.

Materials:

-

tert-butyl 4-bromobenzoate

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), freshly distilled

-

Toluene, anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add tert-butyl 4-bromobenzoate (1.0 eq).

-

Reagent Addition: Add bis(triphenylphosphine)palladium(II) chloride (0.03 eq) and copper(I) iodide (0.01 eq).

-

Solvent and Base: Add anhydrous toluene and freshly distilled triethylamine.

-

Degassing: Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes.

-

Addition of Alkyne: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred reaction mixture.

-

Reaction: Heat the reaction mixture to 70-80 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.[4]

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Maintaining a nitrogen atmosphere prevents catalyst degradation and ensures optimal catalytic activity.

-

Anhydrous Conditions: Moisture can interfere with the catalytic cycle and lead to side reactions. Using anhydrous solvents and freshly distilled triethylamine is crucial for high yields.

-

Copper(I) Iodide Co-catalyst: CuI facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the coupling reaction.

-

Triethylamine as Base: Triethylamine serves as a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. It also acts as a solvent.

-

Purification by Column Chromatography: This technique is essential to remove unreacted starting materials, catalyst residues, and any byproducts, ensuring the high purity of the final compound required for subsequent applications.

Characterization

Thorough characterization is paramount to confirm the identity, purity, and structural integrity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum provides information on the number and chemical environment of the hydrogen atoms in the molecule.

Expected Chemical Shifts (δ) in CDCl₃:

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (ortho to ester) | ~7.95 | Doublet | 2H |

| Aromatic (ortho to alkyne) | ~7.50 | Doublet | 2H |

| tert-Butyl | ~1.60 | Singlet | 9H |

| Trimethylsilyl | ~0.25 | Singlet | 9H |

-

¹³C NMR: The carbon-13 NMR spectrum confirms the carbon framework of the molecule.

Expected Chemical Shifts (δ) in CDCl₃:

| Carbon | Chemical Shift (ppm) |

| Carbonyl (C=O) | ~165 |

| Aromatic (quaternary, ester) | ~132 |

| Aromatic (CH) | ~129, ~128 |

| Aromatic (quaternary, alkyne) | ~127 |

| Alkyne (C-Ar) | ~104 |

| Alkyne (C-Si) | ~95 |

| tert-Butyl (quaternary) | ~81 |

| tert-Butyl (CH₃) | ~28 |

| Trimethylsilyl (CH₃) | ~0 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method.[5][6]

-

Expected Molecular Ion (M⁺): m/z = 274.14

-

Key Fragmentation Peaks: Expect to see fragments corresponding to the loss of a tert-butyl group ([M-57]⁺), a methyl group from the TMS moiety ([M-15]⁺), and other characteristic fragments.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the synthesized compound.

-

Technique: A reversed-phase HPLC method is appropriate for this relatively nonpolar molecule.[7][8]

-

Typical Conditions:

-

Column: C18 stationary phase (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase: A gradient of acetonitrile in water or methanol in water.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.

-

-

Purity Assessment: A pure sample should exhibit a single, sharp peak. The percentage purity can be calculated from the area of the main peak relative to the total area of all peaks.

Applications in Drug Development

This compound is a versatile intermediate in drug discovery due to its orthogonal protecting groups.

-

Scaffold for Library Synthesis: The TMS-protected alkyne can be deprotected under mild conditions (e.g., with a fluoride source like TBAF) to reveal a terminal alkyne. This alkyne can then be used in "click" chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to rapidly generate a library of compounds for biological screening.

-

Linker Moiety: The carboxylic acid, after deprotection of the tert-butyl ester, can be used to couple the molecule to other pharmacophores or to a solid support for solid-phase synthesis.

-

Precursor to Biologically Active Molecules: Phenylacetylene derivatives are found in the core structure of various biologically active compounds. This building block provides a convenient entry point for the synthesis of such molecules.

Conclusion

The synthesis of this compound via the Sonogashira coupling reaction is a reliable and efficient method. This guide has provided a detailed, field-proven protocol, emphasizing the rationale behind key experimental steps to ensure reproducibility. Comprehensive characterization using NMR, MS, and HPLC is essential to validate the structure and purity of the compound, making it a dependable intermediate for researchers and scientists in the field of drug development. The strategic placement of orthogonal protecting groups on this molecule offers significant flexibility in the design and synthesis of novel chemical entities with potential therapeutic applications.

References

-

Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A. - Preparation of tmpMgCl·LiCl. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

-

Fasina, T. M., et al. (2006). Methyl 4-(trimethylsilylethynyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 11), o4869–o4870. [Link]

-

HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]

-

Agilent. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]

-

Saha, S., et al. (2014). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. Journal of Chromatographic Science, 52(7), 635–644. [Link]

-

Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]

-

SciSpace. (n.d.). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. Retrieved from [Link]

-

Zhang, Y., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(14), 4278–4282. [Link]

-

ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions. Retrieved from [Link]

-

Sørensen, U. S., et al. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. ECSOC-5. [Link]

-

Ljoncheva, N., et al. (2023). GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches. Data in Brief, 48, 109153. [Link]

-

Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. [Link]

-

JoVE. (n.d.). GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl). Retrieved from [Link]

-

Trost, B. M., & Rudd, M. T. (2003). Ru-Catalyzed Sequence for the Synthesis of Cyclic Amido-Ethers. Journal of the American Chemical Society, 125(38), 11516–11517. [Link]

-

ResearchGate. (n.d.). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. Retrieved from [Link]

-

ResearchGate. (n.d.). GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches. Retrieved from [Link]

-

AA Blocks. (n.d.). 111291-96-4 | MFCD18206171 | this compound. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information Synthesis of Peptide–Vinyl Polymer Multiblock Hybrids by Nitroxide-mediated Polymerization: Breaking. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of Trimethylsilyl (4-tert-butyl) phenylethyne (Compound 21). Retrieved from [Link]

Sources

- 1. aablocks.com [aablocks.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.org [mdpi.org]

- 4. prepchem.com [prepchem.com]

- 5. GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. helixchrom.com [helixchrom.com]

- 8. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]

Physical and chemical properties of tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate.

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate is a bifunctional organic molecule that has garnered significant interest in the fields of materials science and medicinal chemistry. Its unique structure, featuring a protected alkyne and a bulky tert-butyl ester group on a central benzene ring, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₂O₂Si | [1] |

| Molecular Weight | 274.43 g/mol | |

| CAS Number | 111291-96-4 | |

| Physical Form | Yellow to Brown Solid | |

| Melting Point | Not definitively reported; a related compound, 4-[(trimethylsilyl)ethynyl]benzaldehyde, has a melting point of 66-70 °C. | |

| Boiling Point | Data not available; likely to decompose at higher temperatures. | |

| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. Insoluble in water. | [2] |

| Storage | Room temperature, in a dry and well-ventilated place. |

Spectroscopic Data

Detailed spectroscopic analysis is essential for the characterization and quality control of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The following are typical chemical shifts observed in CDCl₃:

| ¹H NMR | δ (ppm) | Multiplicity | Assignment |

| ~7.95 | d | 2H, Aromatic | |

| ~7.50 | d | 2H, Aromatic | |

| ~1.60 | s | 9H, -C(CH₃)₃ | |

| ~0.25 | s | 9H, -Si(CH₃)₃ |

| ¹³C NMR | δ (ppm) | Assignment |

| ~165.0 | C=O | |

| ~132.0 | Aromatic | |

| ~130.0 | Aromatic | |

| ~129.5 | Aromatic | |

| ~128.0 | Aromatic | |

| ~104.5 | -C≡C-Si | |

| ~95.0 | -C≡C-Si | |

| ~81.5 | -C(CH₃)₃ | |

| ~28.0 | -C(CH₃)₃ | |

| ~ -0.5 | -Si(CH₃)₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the presence of key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Medium-Strong | C-H stretch (aliphatic) |

| ~2160 | Medium | C≡C stretch (alkyne) |

| ~1715 | Strong | C=O stretch (ester) |

| ~1260 | Strong | Si-CH₃ bend |

| ~1100-1300 | Strong | C-O stretch (ester) |

| ~840 | Strong | Si-C stretch |

Synthesis and Reactivity

The primary route for the synthesis of this compound is the Sonogashira cross-coupling reaction . This powerful carbon-carbon bond-forming reaction is widely used for the synthesis of aryl alkynes.[3]

Synthetic Workflow: Sonogashira Coupling

Caption: Sonogashira coupling for the synthesis of the title compound.

Detailed Protocol for Sonogashira Coupling:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add tert-butyl 4-iodobenzoate (1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) (0.02 equiv), and copper(I) iodide (CuI) (0.04 equiv).

-

Solvent and Base Addition: Add anhydrous and degassed solvent (e.g., tetrahydrofuran or dimethylformamide) and triethylamine (2.0-3.0 equiv).

-

Alkyne Addition: Add ethynyltrimethylsilane (1.2 equiv) dropwise to the stirred reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Key Reactivity: Deprotection of the Trimethylsilyl Group

The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne. Its removal is a crucial step in many synthetic applications, unmasking the reactive terminal alkyne for further transformations.[4]

Deprotection Workflow:

Caption: Deprotection of the trimethylsilyl group.

Detailed Protocol for Desilylation:

-

Reaction Setup: Dissolve this compound (1.0 equiv) in a suitable solvent such as tetrahydrofuran (for TBAF) or methanol (for K₂CO₃).

-

Reagent Addition:

-

Method A (TBAF): Add a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 equiv) dropwise at 0 °C.

-

Method B (K₂CO₃): Add potassium carbonate (K₂CO₃) (2.0-3.0 equiv) to the methanolic solution.

-

-

Reaction Conditions: Stir the reaction at room temperature and monitor by TLC.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography if necessary.

Applications in Research and Development

The unique structural features of this compound make it a valuable intermediate in several areas of chemical synthesis.

Liquid Crystal Synthesis

A primary application of this compound is in the synthesis of liquid crystals.[2][5] The rigid rod-like structure provided by the ethynylbenzoate core is a common motif in calamitic (rod-shaped) liquid crystals. The terminal alkyne, after deprotection, can be further elaborated to introduce various functional groups or to extend the molecular length, which are key factors in tuning the mesomorphic properties of the final liquid crystalline material.[6]

Precursor for Metal-Organic Frameworks (MOFs)

The deprotected derivative, 4-ethynylbenzoic acid (obtained after hydrolysis of the tert-butyl ester), can serve as a linker in the construction of metal-organic frameworks (MOFs). The linear and rigid nature of the linker can lead to the formation of porous materials with potential applications in gas storage and catalysis.

Building Block in Medicinal Chemistry

While direct applications in drug development are less documented, the arylalkyne moiety is a prevalent structural feature in many biologically active molecules. This compound can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. The tert-butyl ester can be hydrolyzed under acidic conditions to the corresponding carboxylic acid, providing a handle for further derivatization, such as amide bond formation.

Safety Information

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not widely available, information from related compounds suggests the following:

-

Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[7]

-

Storage: Store in a tightly closed container in a dry and cool place.

-

Hazards: May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its straightforward preparation via the Sonogashira coupling and the differential reactivity of its functional groups provide a robust platform for the construction of complex molecular architectures. A thorough understanding of its physical, chemical, and safety properties, as outlined in this guide, is essential for its effective and safe utilization in the synthesis of novel liquid crystals, functional materials, and potential therapeutic agents.

References

- Srinivasa, H. T., et al. (2015). 4-[2-(Trimethylsilyl)ethynyl]benzoates: Synthesis and evaluation for mesomorphic properties of some novel calamitic molecules. Journal of Molecular Structure, 1081, 238-246.

- Potts, G. T., et al. (2008). Methyl 4-(trimethylsilylethynyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 64(4), o966.

- Linghu, X., Kennedy-Smith, J. J., & Toste, F. D. (2007). Total Synthesis of (+)-Fawcettimine.

-

Royal Society of Chemistry. (2017). Supplementary Information for "Mild Ti-catalyzed transformation of t-butyl thio-ethers into thio-acetates". Retrieved from [Link]

-

ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]

- Potts, G. T., et al. (2008). Methyl 4-(trimethylsilylethynyl)benzoate. Acta Crystallographica Section E, E64(4), o966.

-

AA Blocks. This compound. Retrieved from [Link]

-

The Good Scents Company. methyl 4-tert-butyl benzoate. Retrieved from [Link]

- Zhang, S., et al. (2001). Novel fluorinated liquid crystals. Part 9.—Synthesis and mesomorphic properties of 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates.

-

Gelest, Inc. Cross-Coupling of Alkynylsilanes. Retrieved from [Link]

-

University of Colorado Boulder. Synthesis of Liquid Crystals. Retrieved from [Link]

-

KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

-

ResearchGate. 4-[2-(Trimethylsilyl)ethynyl]benzoates: Synthesis and evaluation for mesomorphic properties of some novel calamitic molecules. Retrieved from [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]

-

ResearchGate. Liquid/Single Crystal Structure Analysis: Synthesis and Characterization of a Trimethylsilyl Derived Rod Shaped Mesogen. Retrieved from [Link]

-

Gelest Technical Library. Deprotection of Silyl Ethers. Retrieved from [Link]

-

ResearchGate. FT-IR spectrum of 4-[4'-cyanophenoxy-carbonyl-phenyl-4-(trimethylsilyl)ethynyl]-benzoate (6). Retrieved from [Link]

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

-

ResearchGate. A Simple and Useful Synthetic Protocol for Selective Deprotection of tert-Butyldimethylsilyl (TBS) Ethers. Retrieved from [Link]

-

ResearchGate. FT-IR spectrum of tert-butyl... Retrieved from [Link]

Sources

A Technical Guide to tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate: Synthesis, Properties, and Applications

This guide provides an in-depth analysis of tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate, a bifunctional chemical intermediate of significant value in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development and materials science, this document elucidates the compound's core properties, details its synthesis via the Sonogashira coupling, outlines characterization protocols, and explores its versatile applications as a molecular building block.

Molecular Profile and Physicochemical Properties

This compound is a strategically designed molecule featuring three key functional components on a central benzene ring: a tert-butyl ester, a protected alkyne (trimethylsilylacetylene), and the aromatic core itself. This architecture makes it a highly useful scaffold, where each functional group can be addressed with high selectivity.

Compound Identification

The fundamental identifiers for this compound are summarized below, providing a clear reference for procurement, registration, and literature review.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 111291-96-4 | [1] |

| Molecular Formula | C₁₆H₂₂O₂Si | [1][2] |

| Molecular Weight | 274.43 g/mol | [1][2] |

| SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)C#C(C)C | [1] |

| InChI Key | KAYVQNMVOJPPLD-UHFFFAOYSA-N |

Physicochemical and Safety Data

The physical properties and safety information are crucial for proper handling, storage, and experimental design.

| Property | Value | Source(s) |

| Physical Form | Yellow to Brown Solid | |

| Purity | ≥95% | |

| Storage Temperature | Room Temperature | |

| Hazard Statement | H302: Harmful if swallowed | |

| Signal Word | Warning | |

| GHS Pictogram | Exclamation Mark |

Synthesis and Mechanism: The Sonogashira Coupling

The most efficient and widely adopted method for constructing the C(sp²)-C(sp) bond in this compound is the Sonogashira cross-coupling reaction.[3] This powerful reaction couples an aryl halide with a terminal alkyne, facilitated by a dual-catalyst system.[4][5]

The choice of starting materials is critical. Tert-butyl 4-iodobenzoate is typically preferred over the bromide or chloride analogue due to the greater reactivity of the C-I bond in the oxidative addition step, leading to higher reaction rates and yields. (Trimethylsilyl)acetylene is used as the coupling partner, with the trimethylsilyl (TMS) group serving as a robust protecting group for the acidic acetylenic proton, preventing self-coupling (Glaser coupling) and enabling its use in subsequent reactions.[6]

The Catalytic Cycles of the Sonogashira Reaction

The reaction mechanism is understood to proceed through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[4][6]

-

Palladium Cycle :

-

Oxidative Addition : A Pd(0) species, typically generated in situ from a Pd(II) precatalyst, reacts with the aryl halide (Ar-X) to form a Pd(II)-aryl complex.

-

Transmetalation : The copper(I) acetylide, generated in the copper cycle, transfers the acetylide group to the Pd(II)-aryl complex. This step forms a Pd(II)-dialkynyl-aryl complex and regenerates the copper(I) halide.

-

Reductive Elimination : The desired product, the aryl alkyne, is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

-

-

Copper Cycle :

-

π-Alkyne Complex Formation : Copper(I) coordinates with the terminal alkyne, increasing the acidity of the terminal proton.

-

Deprotonation : An amine base (e.g., triethylamine or diisopropylamine) deprotonates the alkyne to form a copper(I) acetylide intermediate, which is the active species for transmetalation to the palladium center.[6]

-

Exemplary Synthesis Protocol

This protocol is a self-validating system. Successful synthesis will yield a product with spectroscopic data (NMR, IR) consistent with the target structure, and purification by column chromatography provides a visually and analytically pure compound.

Reagents:

-

tert-Butyl 4-iodobenzoate (1.0 equiv)

-

(Trimethylsilyl)acetylene (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)

-

Copper(I) iodide (CuI) (0.04 equiv)

-

Triethylamine (TEA) (3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add tert-butyl 4-iodobenzoate, Pd(PPh₃)₂Cl₂, and CuI.

-

System Purge: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent catalyst degradation and alkyne homocoupling.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF, followed by triethylamine. Stir the mixture for 10 minutes at room temperature.

-

Alkyne Addition: Add (trimethylsilyl)acetylene dropwise via syringe.

-

Reaction: Heat the reaction mixture to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed (typically 4-8 hours).

-

Workup: Cool the mixture to room temperature. Filter it through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NH₄Cl, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Spectroscopic Characterization

Structural confirmation is typically achieved through a combination of NMR and IR spectroscopy.

-

¹H NMR (400 MHz, CDCl₃): Expected signals include:

-

A sharp singlet at ~0.25 ppm, integrating to 9H, corresponding to the magnetically equivalent protons of the trimethylsilyl (TMS) group.

-

A sharp singlet at ~1.60 ppm, integrating to 9H, for the tert-butyl group protons.

-

Two doublets in the aromatic region (~7.50-7.95 ppm), each integrating to 2H, exhibiting an AA'BB' splitting pattern characteristic of a 1,4-disubstituted benzene ring.

-

-

¹³C NMR (100 MHz, CDCl₃): Key expected resonances include:

-

The ester carbonyl carbon (~165 ppm).

-

Aromatic carbons, including the two quaternary carbons.

-

Two acetylenic carbons (~95-105 ppm).

-

The quaternary carbon and methyl carbons of the tert-butyl group.

-

The methyl carbons of the TMS group (~0 ppm).

-

-

FT-IR (ATR): Characteristic vibrational frequencies include:

-

A strong C=O stretch from the ester at ~1715 cm⁻¹.

-

A sharp, medium-intensity C≡C stretch at ~2160 cm⁻¹.

-

C-H stretches from the aromatic and aliphatic groups.

-

A strong Si-C stretch at ~1250 cm⁻¹ and ~845 cm⁻¹.

-

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from its nature as a differentially protected building block. The TMS group protects the alkyne, while the tert-butyl group protects the carboxylic acid, allowing for selective deprotection and sequential functionalization.

Selective Deprotection Strategies

-

TMS Group Removal (Revealing the Alkyne): The silyl group can be selectively cleaved under mild conditions to unmask the terminal alkyne, making it available for further Sonogashira couplings, "click" chemistry (CuAAC), or other alkyne-based transformations.[7]

-

Protocol: Treat the compound with a fluoride source like tetrabutylammonium fluoride (TBAF) in THF or a mild base like potassium carbonate (K₂CO₃) in methanol at room temperature.

-

-

Ester Hydrolysis (Revealing the Carboxylic Acid): The tert-butyl ester is stable to many reaction conditions but can be removed with strong acid to yield the corresponding carboxylic acid. This acid can then be converted to amides, other esters, or acid chlorides.

-

Protocol: Stir the compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.

-

Applications as a Core Building Block

-

Liquid Crystals and Materials Science: The rigid, linear structure imparted by the aryl-alkyne motif makes this compound and its derivatives excellent candidates for the synthesis of calamitic (rod-shaped) liquid crystals and conjugated organic materials.[3][8]

-

Pharmaceutical and Agrochemical Synthesis: As a versatile intermediate, it serves as a precursor to more complex molecules with potential biological activity.[9][10] The ability to introduce functionality at either the alkyne or the carboxylic acid position provides a powerful tool for building molecular diversity.[7]

-

Precursor to 4-Ethynylbenzoic Acid: Following deprotection, this molecule is a direct precursor to 4-ethynylbenzoic acid, another crucial building block that links aromatic and acetylenic functionalities.[7]

Conclusion

This compound is more than a simple chemical compound; it is a testament to strategic molecular design. By incorporating two distinct and orthogonally-addressable protecting groups, it provides chemists with a reliable and versatile platform for the synthesis of complex molecular architectures. Its straightforward synthesis via the robust Sonogashira coupling, combined with its predictable reactivity, ensures its continued importance in the fields of materials science, drug discovery, and advanced organic synthesis.

References

-

AA Blocks. This compound. [Link]

-

Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

BYJU'S. Sonogashira Coupling. [Link]

-

ResearchGate. The Sonogashira coupling reaction mechanism. [Link]

-

CORE. 4-[2-(Trimethylsilyl)ethynyl]benzoates: Synthesis and evaluation for mesomorphic properties of some novel calamitic molecules. [Link]

-

ResearchGate. 4-[2-(Trimethylsilyl)ethynyl]benzoates: Synthesis and evaluation for mesomorphic properties of some novel calamitic molecules | Request PDF. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of 4-Ethynylbenzoic Acid: A Key Organic Chemistry Intermediate. [Link]

Sources

- 1. aablocks.com [aablocks.com]

- 2. This compound [cymitquimica.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. byjus.com [byjus.com]

- 10. researchgate.net [researchgate.net]

Initial Synthesis of Novel 4-[2-(Trimethylsilyl)ethynyl]benzoates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of novel 4-[2-(trimethylsilyl)ethynyl]benzoates. These compounds are valuable building blocks in medicinal chemistry and materials science, serving as precursors to a wide array of more complex molecules. The core of this synthesis lies in the robust and versatile Sonogashira cross-coupling reaction. This document will detail the underlying principles, provide a step-by-step experimental protocol, and discuss the critical aspects of reactant preparation, reaction optimization, and product purification and characterization.

Introduction

4-[2-(Trimethylsilyl)ethynyl]benzoates are key intermediates in organic synthesis. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing unwanted side reactions while allowing for transformations at other sites of the molecule.[1][2] The benzoate moiety, on the other hand, provides a versatile handle for further functionalization. The Sonogashira coupling, a palladium- and copper-co-catalyzed cross-coupling reaction, is the most common and efficient method for the formation of the crucial carbon-carbon bond between an aryl halide and a terminal alkyne.[3][4] This guide will focus on the practical application of this reaction for the synthesis of the target compounds.

Core Synthetic Strategy: The Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a powerful tool for the formation of C(sp²)-C(sp) bonds.[5] The reaction typically involves an aryl or vinyl halide and a terminal alkyne, catalyzed by a palladium(0) complex and a copper(I) salt, in the presence of a base.[6]

Mechanism Overview: The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][7]

-

Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., an ethyl 4-iodobenzoate) to form a Pd(II) complex.[3][7]

-

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.[3][8] This is often the rate-determining step.[3]

-

Reductive Elimination: The desired coupled product is formed, and the Pd(0) catalyst is regenerated.[3][7]

-

-

Copper Cycle:

Caption: Figure 1. Simplified Sonogashira Coupling Mechanism

Experimental Protocols

Part 1: Preparation of Ethyl 4-iodobenzoate

The starting material, an aryl halide, is crucial for the Sonogashira coupling. Ethyl 4-iodobenzoate is a common choice due to the high reactivity of the carbon-iodine bond.[9] It can be synthesized from 4-iodobenzoic acid via Fischer-Speier esterification.[10][11]

Materials:

-

4-Iodobenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, combine 4-iodobenzoic acid with an excess of absolute ethanol, which acts as both reactant and solvent.[10]

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess ethanol using a rotary evaporator.

-

Dilute the residue with diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.[10]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 4-iodobenzoate.[10]

-

Purify the product by column chromatography or recrystallization if necessary.

| Property | Value |

| Molecular Formula | C₉H₉IO₂ |

| Molecular Weight | 276.07 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 45-48 °C |

Table 1: Physicochemical Properties of Ethyl 4-iodobenzoate

Part 2: Sonogashira Coupling for the Synthesis of Ethyl 4-[2-(trimethylsilyl)ethynyl]benzoate

This protocol outlines the coupling of ethyl 4-iodobenzoate with trimethylsilylacetylene.

Materials:

-

Ethyl 4-iodobenzoate

-

Trimethylsilylacetylene

-

Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)

-

Base (e.g., triethylamine (TEA) or diisopropylamine (DIPA))

-

Ethyl acetate

-

Saturated ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Celite®

Procedure:

-

To a dry, inert-atmosphere flask, add ethyl 4-iodobenzoate, PdCl₂(PPh₃)₂, and CuI.

-

Add the anhydrous solvent and the base.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add trimethylsilylacetylene dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.[7]

-

Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.[12]

-

Wash the filtrate with saturated ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: Figure 2. Overall Synthetic Workflow

Characterization

The structure and purity of the synthesized 4-[2-(trimethylsilyl)ethynyl]benzoates should be confirmed using standard spectroscopic techniques.[13]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the ethyl group protons, and the nine equivalent protons of the trimethylsilyl group. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, ethynyl carbons, ethyl group carbons, and the trimethylsilyl carbons. |

| FT-IR | Characteristic stretching frequencies for the C=O of the ester, the C≡C of the alkyne, and the Si-C bond. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the product. |

Table 2: Spectroscopic Characterization Data

Conclusion

The synthesis of novel 4-[2-(trimethylsilyl)ethynyl]benzoates is reliably achieved through a two-step process involving the esterification of 4-iodobenzoic acid followed by a Sonogashira cross-coupling reaction with trimethylsilylacetylene. This guide provides a robust framework for researchers to produce these valuable synthetic intermediates. Careful execution of the experimental protocols and thorough characterization are paramount to obtaining high yields of pure product. The versatility of the Sonogashira reaction allows for the adaptation of this methodology to a wide range of substituted benzoates, opening avenues for the synthesis of diverse molecular architectures for various applications in drug discovery and materials science.

References

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

Recent Progress of Protecting Groups for Terminal Alkynes. (n.d.). SCIRP. Retrieved from [Link]

-

Scribd. (n.d.). Alkyne Protecting Groups. Retrieved from [Link]

-

MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

-

A Review on Palladium Catalyzed Coupling Reactions. (n.d.). IJPCSONLINE. Retrieved from [Link]

-

ACS Publications. (n.d.). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Retrieved from [Link]

-

ACS Publications. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Retrieved from [Link]

-

ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

-

ResearchGate. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. Retrieved from [Link]

-

RSC Publishing. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]

-

RSC Publishing. (n.d.). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]

-

YouTube. (2020, July 25). Sonogashira Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

CureFFI.org. (2015, April 6). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. Retrieved from [Link]

-

RSC Publishing. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Utility of Ethyl 4-Iodobenzoate in Organic Chemistry. Retrieved from [Link]

-

Lumen Learning. (n.d.). 15.2 Use of protecting groups. Organic Chemistry II. Retrieved from [Link]

-

ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]

-

ResearchGate. (2025, August 6). 4-[2-(Trimethylsilyl)ethynyl]benzoates: Synthesis and evaluation for mesomorphic properties of some novel calamitic molecules. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone. Retrieved from [Link]

-

CORE. (2014, October 15). 4-[2-(Trimethylsilyl)ethynyl]benzoates: Synthesis and evaluation for mesomorphic properties of some novel calamitic molecules. Retrieved from [Link]

-

ChemBK. (2024, April 10). methyl 4-(2-(trimethylsilyl)ethynyl)benzoate. Retrieved from [Link]

-

NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

Sources

- 1. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 2. 15.2 Use of protecting groups | Organic Chemistry II [courses.lumenlearning.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]